5-Bromo-6-chloropyrazin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrazine derivatives, including those similar to 5-Bromo-6-chloropyrazin-2-amine, has been explored through methods such as the Suzuki cross-coupling reaction. This method has been applied to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating the utility of cross-coupling reactions in modifying pyrazine cores for various applications (Ahmad et al., 2021).
Molecular Structure Analysis
Studies involving density functional theory (DFT) calculations have been used to analyze the electronic and nonlinear optical properties of pyrazine derivatives. These studies provide insight into the molecular structure and reactivity parameters, such as frontier molecular orbitals and HOMO-LUMO energy gaps, of compounds like 5-Bromo-6-chloropyrazin-2-amine (Ahmad et al., 2021).
Chemical Reactions and Properties
Research on similar pyrazine compounds has explored their chemical reactivity, including reactions with ammonia leading to regioselective displacement and the formation of substituted aminopyrimidines. These studies contribute to understanding the chemical behavior of 5-Bromo-6-chloropyrazin-2-amine in various reaction conditions (Doulah et al., 2014).
Physical Properties Analysis
The physical properties of pyrazine derivatives can be inferred from spectroscopic characterization, including FT-IR, UV-Vis, and NMR spectroscopies. These analyses support the identification of functional groups and structural confirmation of compounds like 5-Bromo-6-chloropyrazin-2-amine (Tamer et al., 2016).
Chemical Properties Analysis
The chemical properties of 5-Bromo-6-chloropyrazin-2-amine, such as reactivity and stability, can be analyzed through experimental and theoretical studies. DFT calculations, for example, provide insights into the molecule's electronic structure and potential for intramolecular charge transfer, which is crucial for understanding its chemical behavior and applications (Tamer et al., 2016).
Scientific Research Applications
“5-Bromo-6-chloropyrazin-2-amine” is a versatile building block used in the synthesis of various chemical compounds . While specific applications are not detailed in the sources I have access to, here are some potential uses based on its general properties:
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Organic Synthesis : As a heterocyclic building block, it can be used in the synthesis of a wide range of organic compounds . The specific compounds and their applications would depend on the other reactants and conditions used in the synthesis.
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Pharmaceutical Research : Given its structure, it could potentially be used in the development of new pharmaceuticals. For example, similar compounds have been used in the preparation of A2B adenosine receptor antagonists .
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Biochemistry : In biochemistry, it could potentially be used as a reagent for specific reactions, such as the conversion of alcohols to alkyl chlorides and bromides .
“5-Bromo-6-chloropyrazin-2-amine” is a versatile building block used in the synthesis of various chemical compounds . While specific applications are not detailed in the sources I have access to, here are some potential uses based on its general properties:
-
Organic Synthesis : As a heterocyclic building block, it can be used in the synthesis of a wide range of organic compounds . The specific compounds and their applications would depend on the other reactants and conditions used in the synthesis.
-
Pharmaceutical Research : Given its structure, it could potentially be used in the development of new pharmaceuticals. For example, similar compounds have been used in the preparation of A2B adenosine receptor antagonists .
-
Biochemistry : In biochemistry, it could potentially be used as a reagent for specific reactions, such as the conversion of alcohols to alkyl chlorides and bromides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-6-chloropyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVPQFAORCSDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592621 | |
Record name | 5-Bromo-6-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropyrazin-2-amine | |
CAS RN |
173253-42-4 | |
Record name | 5-Bromo-6-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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